(E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
Overview
Description
(E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. These compounds are characterized by the presence of a phenoxy group attached to an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group.
Formation of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Formation of the Double Bond: The double bond can be introduced through an elimination reaction or by using a Wittig reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxyphenoxy)-N,N-dimethylbutan-1-amine: Lacks the double bond present in (E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine.
4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine: Similar structure but may differ in the position of the double bond or other substituents.
Uniqueness
(E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine is unique due to its specific structural features, such as the presence of the (E)-double bond configuration and the methoxyphenoxy group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)10-6-7-11-16-13-9-5-4-8-12(13)15-3;/h4-9H,10-11H2,1-3H3;1H/b7-6+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPJTGNQNDFAK-UHDJGPCESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCOC1=CC=CC=C1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/COC1=CC=CC=C1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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